

A Technical Guide to the Antifungal Properties of P-113D Against *Candida albicans*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans remains a significant opportunistic fungal pathogen, causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the development of novel therapeutic agents. P-113, a 12-amino-acid peptide fragment of the human salivary protein histatin 5, has demonstrated potent candidacidal activity. This guide focuses on **P-113D**, the D-amino acid analogue of P-113, which retains the potent antifungal efficacy of its L-isoform while exhibiting a crucial advantage: enhanced stability against proteolytic degradation. This document provides a comprehensive overview of the quantitative antifungal data, mechanism of action, and detailed experimental protocols relevant to the activity of P-113 and **P-113D** against *C. albicans*.

Introduction to P-113 and P-113D

P-113 (sequence: AKRHHGYKRKFH) is a cationic peptide derived from human histatin 5 that preserves the antifungal properties of the parent molecule^{[1][2]}. It has shown promising results in clinical studies for oral candidiasis and gingivitis^{[1][2]}. Its mechanism involves a multi-step process initiated by binding to the fungal cell surface, followed by translocation into the cytoplasm to exert its lethal effects^{[1][2]}.

A significant challenge for peptide-based therapeutics is their susceptibility to proteases. *C. albicans* secretes aspartic proteinases (Saps) that can degrade P-113, representing a

resistance mechanism[1][2]. To overcome this, **P-113D** was synthesized. Composed of D-amino acids, **P-113D** is a stereoisomer (an enantiomer) of P-113. This structural modification makes it resistant to degradation by naturally occurring L-amino acid-specific proteases while maintaining its antimicrobial potency. Studies have confirmed that **P-113D** is as active as P-113 against *C. albicans* and retains significant activity in environments like purulent sputum where P-113 is rapidly degraded[3][4].

Quantitative Antifungal Activity

The antifungal efficacy of P-113 and its derivatives has been quantified using various assays. **P-113D** has been shown to have comparable activity to P-113[3][5].

Table 1: In Vitro Susceptibility of *Candida albicans* to P-113

Parameter	Strain(s)	Value	Medium/Conditions	Reference
MIC	ATCC 10231, ATCC 44505	3.1 μ g/mL	LYM Broth	[3]
LD ₅₀	<i>C. albicans</i>	2.3 μ g/mL	-	[3]
LD ₉₀	<i>C. albicans</i>	4.7 μ g/mL	-	[3]
Time-Kill	<i>C. albicans</i>	87% killing in 120 min	1x MIC	[1]

Table 2: Activity of P-113 Derivatives Against Planktonic and Biofilm *C. albicans*

Peptide	LD ₅₀ (Planktonic)	50% RMA (Biofilm)	Salt Sensitivity (93.75 mM NaOAc)	Reference
P-113	6.9 μ g/mL	>75 μ g/mL	Reduced Activity	[6]
P-113Du	1.14 μ g/mL	~37.5 μ g/mL	Potent Activity	[6]
P-113Tri	1.125 μ g/mL	~22.5 μ g/mL	Potent Activity	[6]

LD₅₀: 50% Lethal Dose. 50% RMA: Concentration causing 50% reduction in metabolic activity.

Mechanism of Action

The candidacidal activity of P-113 is not based on simple membrane lysis but on a specific, energy-dependent process involving cell wall binding, translocation, and interaction with intracellular targets.

- Electrostatic Binding: The positively charged P-113 first binds to the negatively charged components of the *C. albicans* cell wall through electrostatic interactions[1][2].
- Ssa2p Receptor Binding: Following initial contact, P-113 binds specifically to the cell wall heat shock protein Ssa2, which acts as a receptor[1][7].
- Translocation: The Ssa2p interaction facilitates the translocation of P-113 across the cell membrane into the cytoplasm. This step is crucial for its activity; specific lysine residues (at positions 2 and 10) are vital for transport but not for initial cell wall binding[1][7].
- Intracellular Targeting: Once inside the cell, P-113 targets the mitochondria, specifically inhibiting NADH dehydrogenase in mitochondrial complex I. This disrupts cellular respiration, leading to the generation of reactive oxygen species (ROS) and ultimately, cell death[5][8].

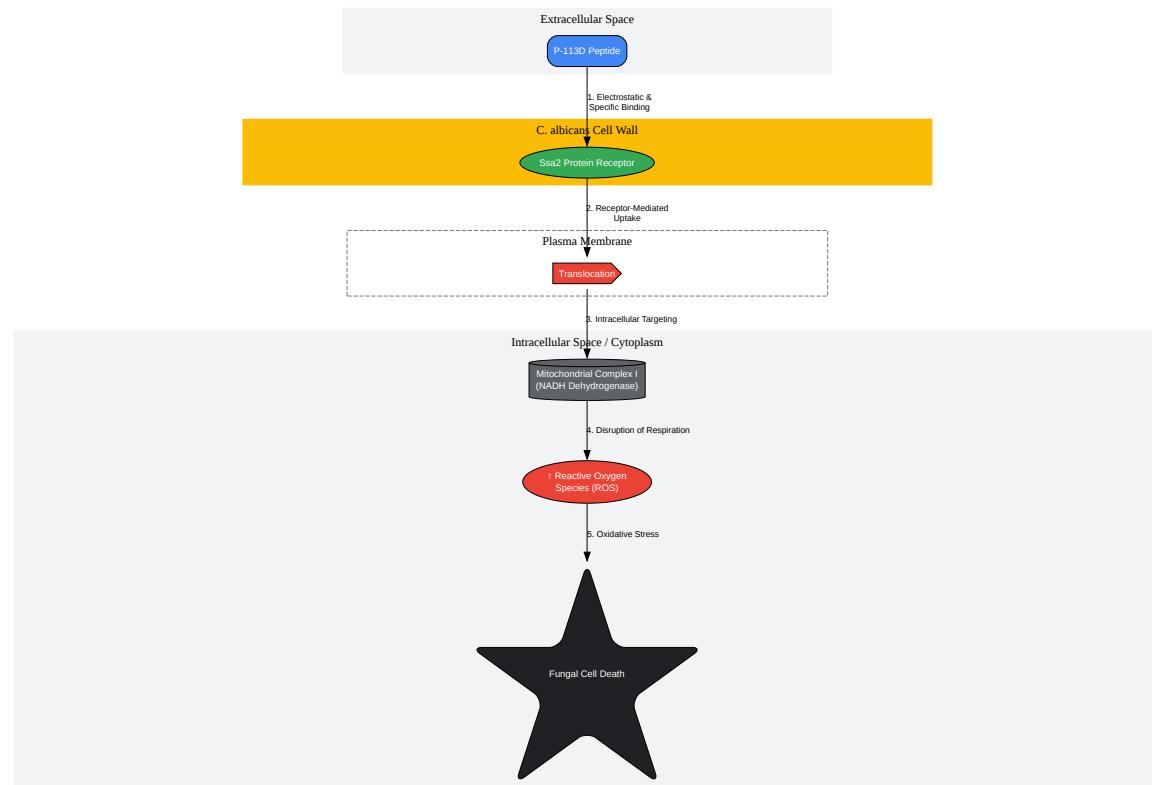
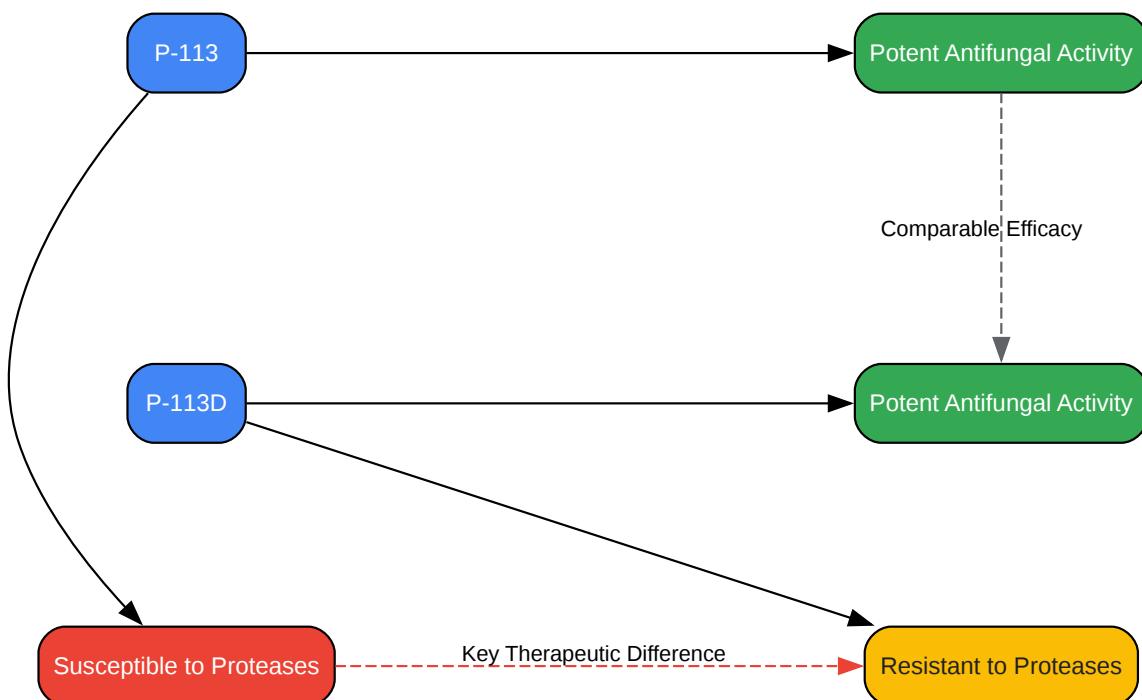


[Click to download full resolution via product page](#)

Fig. 1: Proposed mechanism of action for **P-113D** against *C. albicans*.

The P-113D Advantage: Protease Stability

The primary advantage of **P-113D** is its resistance to proteolysis. While P-113 can be cleaved by *C. albicans* secreted proteases, **P-113D**'s D-amino acid backbone is not recognized by these enzymes, ensuring the peptide remains intact and active for longer periods, a critical feature for therapeutic efficacy[4][5].

[Click to download full resolution via product page](#)

Fig. 2: Comparison of P-113 and **P-113D** properties.

Detailed Experimental Protocols

Reproducible *in vitro* data relies on standardized methodologies. The following protocols are based on established methods for antifungal susceptibility testing.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and specific studies on P-113[3][9][10].

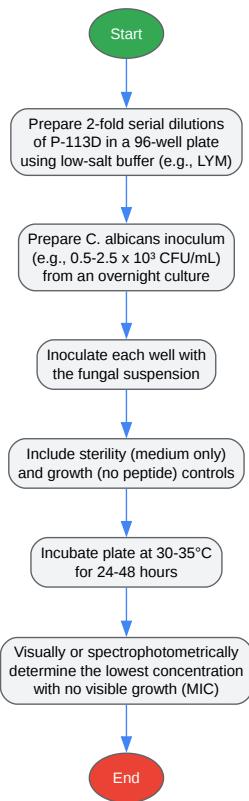

[Click to download full resolution via product page](#)

Fig. 3: Workflow for MIC determination via broth microdilution.

Methodology:

- Peptide Preparation: Prepare a stock solution of **P-113D** in a suitable solvent (e.g., sterile water). Perform two-fold serial dilutions in a 96-well U-bottom plate using a low-ionic-strength medium, such as LYM broth, to achieve the final desired concentration range[3].
- Inoculum Preparation: Culture *C. albicans* on a suitable agar plate (e.g., YPD) overnight. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final concentration of 0.5 to 2.5×10^3 CFU/mL[9].
- Inoculation: Add the prepared fungal inoculum to each well of the microdilution plate, bringing the final volume to 100 or 200 μ L.

- Controls: Include a positive control well (inoculum without peptide) and a negative control well (medium only).
- Incubation: Incubate the plate at 30°C or 35°C for 24 to 48 hours[3][9].
- Endpoint Determination: The MIC is defined as the lowest concentration of the peptide that causes complete inhibition of visible growth. For azoles, a ≥50% reduction in growth compared to the control is often used, but for candidacidal peptides like P-113, complete inhibition is the standard endpoint[10].

Protocol: Biofilm Susceptibility Testing (XTT Reduction Assay)

This protocol measures the metabolic activity of biofilm cells after peptide treatment, indicating cell viability[6][11].

Methodology:

- Biofilm Formation: Dispense a standardized *C. albicans* cell suspension (e.g., 1×10^7 cells/mL in RPMI medium) into the wells of a flat-bottom 96-well plate. Incubate for 90 minutes for initial adhesion, then wash with PBS to remove non-adherent cells. Add fresh medium and incubate for an additional 24-48 hours to allow mature biofilm formation[6].
- Peptide Treatment: Wash the mature biofilms with PBS. Add fresh medium containing serial dilutions of **P-113D** to the wells. Incubate for a defined period (e.g., 1-24 hours) at 37°C[11].
- XTT Assay:
 - Prepare the XTT/menadione solution. XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is typically prepared at 1 mg/mL in PBS, and menadione is prepared as a 1 mM stock in acetone. Immediately before use, mix the menadione into the XTT solution.
 - Wash the biofilms to remove the peptide. Add the XTT/menadione solution to each well.
 - Incubate the plate in the dark at 37°C for 1-3 hours.

- Quantification: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm. Calculate the percentage reduction in metabolic activity (RMA) relative to untreated control biofilms.

Conclusion

P-113D stands out as a promising antifungal candidate against *Candida albicans*. It combines the potent, multi-step killing mechanism of its parent peptide, P-113, with the critical advantage of resistance to proteolytic degradation. Its efficacy against both planktonic cells and biofilms, coupled with its enhanced stability, makes it a compelling subject for further preclinical and clinical development. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to explore and develop this next generation of peptide-based antifungal therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Interactions between the Antimicrobial Peptide P-113 and Living *Candida albicans* Cells Shed Light on Mechanisms of Antifungal Activity and Resistance [mdpi.com]
- 2. The Interactions between the Antimicrobial Peptide P-113 and Living *Candida albicans* Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticandida Activity Is Retained in P-113, a 12-Amino-Acid Fragment of Histatin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-113D, an antimicrobial peptide active against *Pseudomonas aeruginosa*, retains activity in the presence of sputum from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innate Inspiration: Antifungal Peptides and Other Immunotherapeutics From the Host Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antimicrobial Peptides P-113Du and P-113Tri Function against *Candida albicans* - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The P-113 fragment of histatin 5 requires a specific peptide sequence for intracellular translocation in *Candida albicans*, which is independent of cell wall binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important *Candida* Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Antifungal Properties of P-113D Against *Candida albicans*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581122#antifungal-properties-of-p-113d-against-candida-albicans]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com